An In-depth Technical Guide to 2-(Benzyloxy)-1-chloro-4-methylbenzene
An In-depth Technical Guide to 2-(Benzyloxy)-1-chloro-4-methylbenzene
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-(Benzyloxy)-1-chloro-4-methylbenzene. It covers the compound's core attributes, synthesis, characterization, and safe handling, grounded in established scientific principles and methodologies.
Compound Profile and Identification
2-(Benzyloxy)-1-chloro-4-methylbenzene is a substituted aromatic ether. The benzyl group serves as a common protecting group for the phenolic hydroxyl, a strategy frequently employed in multi-step organic synthesis to prevent unwanted side reactions. The chloro and methyl substituents on the phenyl ring provide specific steric and electronic properties that can be leveraged for further chemical transformations.
Chemical Structure:
Figure 1. Molecular structure of 2-(Benzyloxy)-1-chloro-4-methylbenzene.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 1065074-77-2 | [][2] |
| Molecular Formula | C₁₄H₁₃ClO | [][2] |
| Molecular Weight | 232.70 g/mol | [][2] |
| IUPAC Name | 2-(Benzyloxy)-1-chloro-4-methylbenzene | |
| Common Synonym | 3-Benzyloxy-4-chlorotoluene | [2] |
Synthesis and Purification Protocol
The most direct and common method for preparing 2-(Benzyloxy)-1-chloro-4-methylbenzene is through a Williamson ether synthesis. This reaction involves the deprotonation of the precursor phenol, 2-chloro-5-methylphenol, to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.
Core Reaction:
2-Chloro-5-methylphenol + Benzyl Bromide → 2-(Benzyloxy)-1-chloro-4-methylbenzene
Rationale for Reagent Selection
-
Precursor (Substrate): 2-Chloro-5-methylphenol (CAS 615-74-7) is selected as the starting material.[3][4][5] It provides the required chloro- and methyl-substituted aromatic core.
-
Alkylating Agent: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the stability of the incipient carbocation in the transition state and the good leaving group ability of bromide.
-
Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes side reactions like elimination of benzyl bromide.
-
Solvent: A polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the Sₙ2 mechanism without solvating the nucleophile excessively.
Detailed Step-by-Step Synthesis Protocol
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-methylphenol (1.0 eq), potassium carbonate (1.5 eq), and 100 mL of acetone.
-
Addition of Reagent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Extraction: Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure 2-(Benzyloxy)-1-chloro-4-methylbenzene.
Synthesis Workflow Diagram
A typical laboratory workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
Physicochemical Properties:
| Property | Value | Notes |
| Appearance | Colorless oil or low-melting solid | Based on similar substituted benzyl ethers. |
| Boiling Point | > 200 °C (estimated) | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., CHCl₃, EtOAc, DCM). Insoluble in water. | Typical for protected ethers of this nature. |
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | δ 7.5-7.2 (m, 5H): Protons of the benzyl ring. δ 7.1-6.8 (m, 3H): Protons of the substituted phenyl ring. δ 5.1 (s, 2H): Benzylic methylene (-O-CH₂-Ph) protons. δ 2.3 (s, 3H): Methyl (-CH₃) protons. |
| ¹³C NMR | δ 154-152: C-OAr. δ 137-127: Aromatic carbons. δ 115-113: C-Cl. δ 70-68: Benzylic carbon (-O-CH₂-). δ 20-18: Methyl carbon (-CH₃). |
| IR (cm⁻¹) | 3100-3000: Aromatic C-H stretch. 3000-2850: Aliphatic C-H stretch. 1600, 1480: Aromatic C=C stretch. 1250-1200: Aryl-O-C stretch (asymmetric). 1050-1000: Aryl-O-C stretch (symmetric). 800-700: C-Cl stretch. |
| MS (EI) | m/z 232/234: Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. m/z 91: Tropylium ion [C₇H₇]⁺, a very common fragment from benzyl groups. |
Reactivity and Synthetic Applications
2-(Benzyloxy)-1-chloro-4-methylbenzene is primarily a synthetic intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
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Deprotection (Debenzylation): The benzyl ether can be cleaved to reveal the free phenol. This is most commonly achieved through catalytic hydrogenation (H₂, Pd/C), which reductively cleaves the C-O bond without affecting the aryl chloride. This unmasking of the phenol allows for subsequent reactions at that site.
-
Aryl Chloride Chemistry: The chloro substituent is relatively unreactive towards nucleophilic aromatic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position.
-
Electrophilic Aromatic Substitution: The benzyloxy group is an ortho-, para-director. The positions ortho and para to the ether are activated towards electrophiles, though steric hindrance may influence regioselectivity.
This compound and its analogs are valuable in constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals where precise substitution patterns on an aromatic core are required.[7][8]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact CAS number is not detailed in the search results, guidelines can be established based on analogous compounds like other chlorinated and benzylated aromatics.[9][10][11][12][13]
Hazard Identification (Anticipated):
-
Skin/Eye Irritation: Likely to be an irritant upon contact.[13]
-
Harmful if Swallowed/Inhaled: May cause irritation to the respiratory tract or be harmful if ingested.[11][13]
-
Environmental Hazard: Chlorinated aromatic compounds can be toxic to aquatic life with long-lasting effects.[12]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
-
Stratech Scientific. 2-(Benzyloxy)-1-chloro-4-methylbenzene, 96% Purity, C14H13ClO, 10 grams. [Link]
-
The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]
-
Angene Chemical. Safety Data Sheet - (R)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate. [Link]
-
Wamser, C. C. Chem 335 - Winter 2002 Exam 2 Answers. [Link]
- Google Patents.
-
Stenutz. 2-chloro-5-methylphenol. [Link]
-
National Institutes of Health. 1-Benzyloxy-4-chlorobenzene. [Link]
- Google Patents. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.
-
PubChem. 2-Chloro-5-methylphenol. [Link]
-
Kharas, G. B., et al. Synthesis and styrene copolymerization of benzyloxy.... ChemRxiv. [Link]
Sources
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- 5. 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. US9464043B2 - Preparation of hydroxy-benzylbenzene derivatives - Google Patents [patents.google.com]
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- 10. fishersci.com [fishersci.com]
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